1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry. The compound is characterized by its unique structure, which features a piperazine moiety linked to a phenyl-substituted oxazole. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride falls under the class of organic compounds, specifically heterocycles. Its structure includes both nitrogen and oxygen heteroatoms, making it relevant for various pharmacological applications.
The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of piperazine with an appropriate oxazole precursor.
The synthesis can be summarized in several key steps:
The compound can participate in various chemical reactions due to its functional groups. Notably:
These reactions are facilitated by the presence of electron-donating or withdrawing groups on the aromatic rings, influencing reactivity and selectivity.
The mechanism of action for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds.
Preliminary studies suggest potential binding affinity to serotonin receptors, which may contribute to its pharmacological effects.
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride has been explored for various applications in medicinal chemistry:
Oxazole-piperazine hybrids constitute an emerging class of bioactive molecules designed to overcome limitations of monothematic heterocyclic agents. The oxazole ring contributes significant dipole moments and π-electron density, facilitating hydrogen bonding, van der Waals contacts, and dipole-dipole interactions with biological targets. Concurrently, the piperazine moiety introduces conformational flexibility, basicity (pKa1 ≈ 5.33, pKa2 ≈ 9.73), and enhanced water solubility due to its protonatable nitrogen atoms. This combination enables dual-target engagement and improved ADME (Absorption, Distribution, Metabolism, Excretion) properties [10].
Recent studies demonstrate that tethering piperazine to the C4-methyl position of 2-phenyloxazole—as in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine—augments anticancer and antimicrobial efficacy. For example:
Table 1: Bioactive Oxazole-Piperazine Hybrids and Their Pharmacological Profiles
Compound Structure | Biological Activity | Mechanistic Insights |
---|---|---|
Pyridyl-pyrazoline-oxazole-piperazine | IC₅₀ = 0.8 μM (MCF-7 cells) | Tubulin polymerization inhibition |
Benzimidazole-piperazine-oxazole | MIC = 2 μg/mL (S. aureus) | Bacterial membrane disruption |
1-[(2-Phenyloxazol-4-yl)methyl]piperazine | Anticancer/antimicrobial lead | Multi-target engagement (predicted) |
The pharmacological success of such hybrids stems from three key properties:
The medicinal exploration of 1,3-oxazoles originated in the mid-20th century following the structural elucidation of natural products like texaline and muscoride A. Early derivatives (1940s–1970s) exhibited limited therapeutic utility due to metabolic instability. However, methodological breakthroughs in the 1980s—particularly palladium-catalyzed C2/C5 arylation and regioselective halogenation—enabled systematic structure-activity relationship (SAR) studies [7].
The 2-phenyl-4-substituted oxazole motif emerged as a pharmacophoric staple due to:
Table 2: Evolution of Key Oxazole-Based Therapeutics
Era | Representative Oxazole Drug | Therapeutic Application | Limitations Addressed |
---|---|---|---|
1980s | Oxaprozin | Anti-inflammatory (COX inhibition) | Low oral bioavailability |
1990s | Mubritinib (TAK-165) | Anticancer (HER2/EGFR inhibition) | Selectivity issues |
2020s | Oxazole-piperazine hybrids | Broad-spectrum anticancer/antimicrobial | Drug resistance, solubility |
Contemporary research (2015–present) focuses on overcoming multidrug resistance (MDR) in oncology and microbiology. 2,4-Disubstituted oxazoles—including the 2-phenyl-4-(piperazinylmethyl) variant—disrupt efflux pumps (e.g., P-glycoprotein) in MDR cancer phenotypes and potentiate β-lactam activity against methicillin-resistant S. aureus (MRSA) [3] [5]. The compound 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride (CAS 1177346-18-7) exemplifies modern design, where the C4-piperazinyl arm enables DNA minor groove binding or kinase allosteric modulation, as demonstrated in analogous hybrids [1] [8].
Piperazine ranks as the third most prevalent N-heterocycle in FDA-approved drugs (present in 59 agents), following piperidine and pyridine. Its pharmacological dominance stems from:
Table 3: Piperazine-Containing Drugs and Their Therapeutic Applications
Drug Name | Primary Therapeutic Use | Molecular Target | Piperazine Functionalization |
---|---|---|---|
Quetiapine | Antipsychotic (Seroquel®) | 5-HT₂A/D₂ receptors | N4-arylpiperazine |
Ciprofloxacin | Antibacterial (Cipro®) | DNA gyrase | C7-piperazinyl (quinolone) |
Gleevec® | Anticancer (CML) | Bcr-Abl kinase | N-methylpiperazine |
In antimicrobial applications, piperazine polymers exhibit non-leaching contact-killing activity. For example, copolymers of quaternized piperazine methacrylate and HEMA achieved 100% lethality against E. coli within 10 minutes at 40% monomer loading. This rapid bactericidal action is potentiated in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride, where the oxazole’s lipophilicity enhances membrane penetration while the dihydrochloride salt provides ionic disruption of microbial walls [4] [9].
In CNS therapeutics, N-arylpiperazines—structurally analogous to the phenyloxazole-piperazine hybrid—demonstrate nanomolar affinity for serotonergic (5-HT₁A) and dopaminergic receptors. Molecular modeling confirms that the piperazine’s chair conformation positions its N1/N4 atoms 4.6–5.2 Å apart, mimicking endogenous monoamine neurotransmitters. This geometric precision enables selective modulation of CNS disorders without γ-aminobutyric acid (GABA)-related sedation [6] [10].
Table 4: Molecular Features of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine Dihydrochloride
Property | Value/Descriptor | Pharmacological Implication |
---|---|---|
Molecular formula | C₁₅H₁₉N₃O·2HCl | Salt enhances crystallinity and solubility |
Calculated CCS (Ų) | 159.8 ([M+H]⁺ adduct) | Predicts membrane permeability |
pKa (predicted) | Piperazine N1: 8.1; N4: 4.3 (protonated) | pH-dependent cellular uptake |
Hydrogen bond acceptors | 4 (oxazole O, N; piperazine N×2) | Target engagement versatility |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1